molecular formula C17H26Cl2N2O4 B2992870 2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide hydrochloride CAS No. 1172248-02-0

2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide hydrochloride

Cat. No.: B2992870
CAS No.: 1172248-02-0
M. Wt: 393.31
InChI Key: DIYGRBDQVPONGE-UHFFFAOYSA-N
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Description

2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide hydrochloride is a chemical compound with the molecular formula C17H25ClN2O4·HCl and a molecular weight of 393.31 g/mol. This compound is characterized by its chloro, diethoxy, and morpholinyl functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide hydrochloride typically involves multiple steps, starting with the reaction of 2,5-diethoxyaniline with morpholine to form the corresponding phenylmorpholine derivative. This intermediate is then reacted with chloroacetic acid to introduce the chloro group, followed by amidation with propanamide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The chloro group can be reduced to form the corresponding amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the chloro or amide groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: : Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: : Amines and corresponding amides.

  • Substitution: : Azides, substituted amides, and other functionalized derivatives.

Scientific Research Applications

2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide hydrochloride has various applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide hydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide hydrochloride is unique due to its specific combination of functional groups. Similar compounds include:

  • 2-chloro-N-(2,5-diethoxyphenyl)propanamide: : Lacks the morpholinyl group.

  • N-(2,5-diethoxy-4-(morpholin-4-yl)phenyl)acetamide: : Different amide group.

  • 2-chloro-N-(2,5-diethoxy-4-(piperidin-1-yl)phenyl)propanamide: : Piperidinyl group instead of morpholinyl.

These compounds differ in their biological activity and chemical properties due to variations in their functional groups and molecular structures.

Properties

IUPAC Name

2-chloro-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O4.ClH/c1-4-23-15-11-14(20-6-8-22-9-7-20)16(24-5-2)10-13(15)19-17(21)12(3)18;/h10-12H,4-9H2,1-3H3,(H,19,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYGRBDQVPONGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C(C)Cl)OCC)N2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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